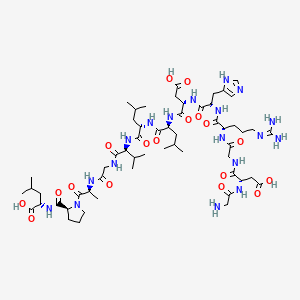
(4-Ethoxy-2,6-difluorophenyl)boronic acid
Vue d'ensemble
Description
“(4-Ethoxy-2,6-difluorophenyl)boronic acid” is a chemical compound with the molecular formula C₈H₉BF₂O₃ and a molecular weight of 201.97 g/mol . It is used as a reagent in various chemical reactions .
Synthesis Analysis
This compound can be synthesized using Suzuki-Miyaura coupling reactions . It has been used as a building block in the synthesis of several organic compounds, including substituted 6-phenylpurine bases and nucleosides .Molecular Structure Analysis
The InChI code for this compound is 1S/C8H9BF2O3/c1-2-14-5-3-6 (10)8 (9 (12)13)7 (11)4-5/h3-4,12-13H,2H2,1H3 . This indicates that the compound contains a boronic acid group attached to a phenyl ring, which is further substituted with ethoxy and difluoro groups.Chemical Reactions Analysis
“(4-Ethoxy-2,6-difluorophenyl)boronic acid” is used as a reagent in Suzuki-Miyaura cross-coupling reactions . These reactions are widely used in organic synthesis for the formation of carbon-carbon bonds.Physical And Chemical Properties Analysis
“(4-Ethoxy-2,6-difluorophenyl)boronic acid” is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .Applications De Recherche Scientifique
Suzuki–Miyaura Coupling
This compound is often used in Suzuki–Miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Synthesis of Organic Semiconductors
“(4-Ethoxy-2,6-difluorophenyl)boronic acid” can be used to prepare 4-bromo-2,3′,5′,6-tetrafluorobiphenyl , a key intermediate for the synthesis of 2,6-difluorinated oligophenyls applicable in organic semiconductors .
Model Reactions
This compound can be used as a substrate in the model reaction of Suzuki–Miyaura coupling with 4-chloro-3-methylanisole .
Safety and Hazards
Orientations Futures
“(4-Ethoxy-2,6-difluorophenyl)boronic acid” has potential applications in the synthesis of 2,6-difluorinated oligophenyls, which are applicable in organic semiconductors . It can also be used to prepare ethyl 4- (2,6-difluorophenyl)nicotinate, a key intermediate for the synthesis of 4-phenyl pyridine based potent TGR5 agonists .
Mécanisme D'action
Target of Action
The primary target of (4-Ethoxy-2,6-difluorophenyl)boronic acid is the palladium catalyst in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid group in the compound transfers a formally nucleophilic organic group to the palladium catalyst . This results in the formation of a new palladium-carbon bond .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction is the primary biochemical pathway affected by this compound . This reaction is widely used in organic synthesis and involves the coupling of two chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
It’s also environmentally benign, which suggests good bioavailability .
Result of Action
The result of the compound’s action is the formation of a new carbon-carbon bond via the Suzuki-Miyaura cross-coupling reaction . This reaction is exceptionally mild and functional group tolerant, making it a versatile tool in organic synthesis .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, the compound should be stored under an inert atmosphere (nitrogen or argon) at 2-8°C to maintain its stability . Furthermore, the Suzuki-Miyaura cross-coupling reaction conditions can be tailored for application under specific conditions , suggesting that the compound’s action can be optimized based on the reaction environment.
Propriétés
IUPAC Name |
(4-ethoxy-2,6-difluorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BF2O3/c1-2-14-5-3-6(10)8(9(12)13)7(11)4-5/h3-4,12-13H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCHIBZJJQDCWMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1F)OCC)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BF2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20659357 | |
| Record name | (4-Ethoxy-2,6-difluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20659357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Ethoxy-2,6-difluorophenyl)boronic acid | |
CAS RN |
1310403-94-1 | |
| Record name | B-(4-Ethoxy-2,6-difluorophenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1310403-94-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Ethoxy-2,6-difluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20659357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















